GRK6-IN-3

Description

BenchChem offers high-quality GRK6-IN-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GRK6-IN-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

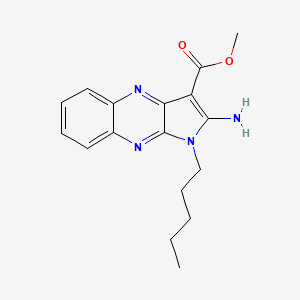

methyl 2-amino-1-pentylpyrrolo[3,2-b]quinoxaline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-3-4-7-10-21-15(18)13(17(22)23-2)14-16(21)20-12-9-6-5-8-11(12)19-14/h5-6,8-9H,3-4,7,10,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHCLEWOBIHBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of G Protein-Coupled Receptor Kinase 6 (GRK6)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific information could be found for a compound designated "GRK6-IN-3." This guide focuses on the mechanism of action of the well-characterized protein, G protein-coupled receptor kinase 6 (GRK6).

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine protein kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling.[1] It is a member of the GRK4 subfamily and is widely expressed, with particularly high levels in immune cells.[1][2] GRK6 is integral to the process of homologous desensitization, a feedback mechanism that terminates GPCR signaling upon prolonged agonist exposure. Beyond this canonical role, GRK6 is also involved in biased agonism, where it can direct GPCR signaling towards specific downstream pathways, often favoring arrestin-mediated signaling over G protein-mediated signaling.[1]

Core Mechanism of Action

The primary function of GRK6 is to phosphorylate agonist-activated GPCRs on serine and threonine residues located in their intracellular loops and C-terminal tail.[2] This phosphorylation event increases the receptor's affinity for arrestin proteins (β-arrestin 1 and 2).[3] The binding of arrestin to the phosphorylated GPCR sterically hinders the receptor's interaction with its cognate G protein, thereby terminating G protein-mediated signaling.[3] Furthermore, the GRK6-arrestin system can initiate a second wave of signaling independent of G proteins and promote the internalization of the receptor via clathrin-coated pits.[3]

Signaling Pathway of GRK6-Mediated GPCR Desensitization and Biased Signaling

Caption: GRK6-mediated phosphorylation of an activated GPCR promotes β-arrestin binding, leading to G protein signaling termination and initiation of arrestin-mediated signaling and receptor internalization.

Key Signaling Pathways Modulated by GRK6

1. CXCR4 Signaling in Chemotaxis

GRK6 is a critical regulator of the chemokine receptor CXCR4, which plays a central role in the migration of immune cells.[2][4] The interaction of GRK6 with CXCR4 is complex and can lead to cell type-specific outcomes.

-

In lymphocytes , GRK6 and β-arrestin 2 appear to have a positive regulatory role in CXCL12-induced chemotaxis.[5] Deficiencies in either GRK6 or β-arrestin 2 lead to impaired T and B cell migration.[5]

-

In neutrophils , GRK6 deficiency leads to enhanced chemotaxis in response to CXCL12 (SDF-1).[6] This suggests a more canonical desensitizing role for GRK6 in these cells, where its absence leads to prolonged CXCR4 signaling and increased cell migration.[6]

GRK6-mediated phosphorylation of CXCR4 occurs on specific serine residues, including Ser-330 and Ser-339.[7] This phosphorylation is a key step in the desensitization and internalization of the receptor.[8]

CXCR4 Signaling Pathway Regulation by GRK6

Caption: GRK6 phosphorylates the CXCR4 receptor, leading to β-arrestin 2 recruitment and subsequent receptor internalization and desensitization, which modulates chemotactic signaling.

2. Dopamine Receptor Signaling and Parkinson's Disease

GRK6 plays a significant role in regulating dopamine receptor signaling, particularly the D1 and D2 dopamine receptors in the striatum.[1] In the context of Parkinson's disease, chronic treatment with L-DOPA can lead to the development of debilitating L-DOPA-induced dyskinesias (LIDs).[9] Studies in animal models have shown that overexpression of GRK6 in the striatum can alleviate LIDs without compromising the anti-parkinsonian effects of L-DOPA.[9][10] The proposed mechanism involves the GRK6-mediated desensitization and internalization of supersensitive D1 dopamine receptors, thereby normalizing dopamine signaling.[11][12] Conversely, a lack of GRK6 leads to supersensitivity of D2 dopamine receptors.[13]

Quantitative Data

The following table summarizes the Michaelis-Menten kinetic constants for human GRK6 with various substrates.[14]

| Substrate | Vmax (nmol Pi/min/mg) | Km (μM) |

| Rhodopsin | 5.0 ± 0.5 | 0.92 |

| Tubulin | 29.7 ± 3.1 | - |

| ATP | 42.7 ± 2.0 | - |

Data are presented as mean ± standard error.

Additionally, in vitro studies have shown that GRK6 is potently inhibited by heparin and dextran sulfate, with IC50 values of approximately 15 nM and 7 nM, respectively.[15]

Experimental Protocols

1. In Vitro Kinase Assay

This protocol is used to measure the kinase activity of purified GRK6.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 2 mM EDTA, and 7.5 mM MgCl2.[16]

-

Substrate and Kinase Addition: To the reaction buffer, add the purified GRK6 (e.g., ~40 nM) and the substrate (e.g., 8 µM light-activated rhodopsin).[16]

-

Initiation of Reaction: Start the phosphorylation reaction by adding a mixture of ATP and radiolabeled [γ-³²P]-ATP (e.g., 200 µM total ATP).[16]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 5-20 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

Experimental Workflow for In Vitro Kinase Assay

Caption: A generalized workflow for performing an in vitro kinase assay to measure GRK6 activity.

2. GPCR Internalization Assay

This protocol is used to assess the role of GRK6 in agonist-induced GPCR internalization in living cells.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with plasmids encoding the GPCR of interest (often tagged with a fluorescent protein like GFP or a FLAG epitope) and either wild-type GRK6 or a kinase-dead mutant of GRK6.

-

Agonist Stimulation: Treat the cells with the specific agonist for the GPCR of interest for various time points.

-

Cell Lysis or Fixation:

-

For Western Blotting: Lyse the cells and separate the membrane and cytosolic fractions.

-

For Immunofluorescence: Fix the cells with paraformaldehyde.

-

-

Analysis:

-

Western Blotting: Perform Western blotting on the membrane and cytosolic fractions to determine the amount of the GPCR in each fraction. A decrease in the membrane fraction and an increase in the cytosolic fraction indicate internalization.

-

Immunofluorescence: Stain the cells with an antibody against the GPCR tag (if applicable) and visualize the subcellular localization of the receptor using fluorescence microscopy. A shift from a predominantly plasma membrane localization to intracellular vesicles indicates internalization.

-

Flow Cytometry: For cell surface receptors, stain non-permeabilized cells with a fluorescently labeled antibody against an extracellular epitope of the GPCR. A decrease in the mean fluorescence intensity after agonist treatment indicates internalization.

-

3. Chemotaxis Assay (Transwell Migration Assay)

This protocol is used to evaluate the effect of GRK6 on cell migration towards a chemoattractant.

-

Cell Preparation: Isolate the cells of interest (e.g., lymphocytes or neutrophils) from wild-type and GRK6-deficient mice.

-

Assay Setup: Place a transwell insert with a porous membrane (e.g., 5 µm pores for lymphocytes) into a well of a 24-well plate.

-

Chemoattractant Gradient: Add a solution containing the chemoattractant (e.g., CXCL12) to the lower chamber. Add a cell suspension to the upper chamber.

-

Incubation: Incubate the plate at 37°C for a few hours to allow the cells to migrate through the membrane towards the chemoattractant.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the cells on the lower side of the membrane and counting them under a microscope.

-

Analysis: Compare the number of migrated cells between the wild-type and GRK6-deficient groups to determine the role of GRK6 in chemotaxis.[5]

References

- 1. GRK6 - Wikipedia [en.wikipedia.org]

- 2. The Role of G Protein-Coupled Receptor Kinase 6 Regulation in Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G-Protein Coupled Receptor Kinases in the Inflammatory Response and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. GRK6 deficiency is associated with enhanced CXCR4-mediated neutrophil chemotaxis in vitro and impaired responsiveness to G-CSF in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Impaired Recruitment of Grk6 and β-Arrestin2 Causes Delayed Internalization and Desensitization of a WHIM Syndrome-Associated CXCR4 Mutant Receptor | PLOS One [journals.plos.org]

- 9. Lentiviral overexpression of GRK6 alleviates L-dopa-induced dyskinesia in experimental Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overexpression of GRK6 rescues L-DOPA-induced signaling abnormalities in the dopamine-depleted striatum of hemiparkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ipubli.inserm.fr [ipubli.inserm.fr]

- 12. GRK6, une nouvelle piste thérapeutique pour diminuer les dyskinésies induites par la L-dopa | médecine/sciences [medecinesciences.org]

- 13. The role of GRK6 in animal models of Parkinson's disease and L-DOPA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. G protein–coupled receptor kinase 6 (GRK6) regulates insulin processing and secretion via effects on proinsulin conversion to insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression, purification, and characterization of the G protein-coupled receptor kinase GRK6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GRK6-IN-3: A Potent and Selective Inhibitor for Multiple Myeloma Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 6 (GRK6) has emerged as a critical kinase for the survival of multiple myeloma (MM) cells, making it a promising therapeutic target. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of GRK6-IN-3 (also known as compound 18 or GRK6-IN-1), a novel, potent, and selective small molecule inhibitor of GRK6. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GRK6 in oncology.

Discovery of GRK6-IN-3

The discovery of GRK6-IN-3 stemmed from a focused screening of a library of known kinase inhibitors to identify compounds with activity against GRK6.[1] This initial effort led to the identification of two hit compounds with moderate biochemical potency. Through a process of chemical optimization, potent analogues with an IC50 value of less than 10 nM were developed, exhibiting selectivity against other kinases.[1] Further refinement of these analogues led to the discovery of compound 18 (GRK6-IN-3), a 4-aminoquinazoline derivative, which demonstrated a significant improvement in potency and selectivity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for GRK6-IN-3, including its inhibitory activity against various kinases and its anti-proliferative effects on multiple myeloma cell lines.

Table 1: Kinase Inhibitory Activity of GRK6-IN-3

| Kinase Target | IC50 (nM) |

| GRK6 | 6 [1] |

| GRK1 | 52 |

| GRK4 | 22 |

| GRK5 | 12 |

| GRK7 | 6.4 |

| Aurora A | 8900 |

| IGF-1R | 9200 |

Data compiled from publicly available sources.

Table 2: Anti-proliferative Activity of GRK6-IN-3 in Multiple Myeloma Cell Lines (3-day incubation)

| Cell Line | IC50 (µM) |

| KMS11 | 1-3 |

| KMS18 | 1-3 |

| LP1 | 1-3 |

| MM1R | 1-3 |

| RPMI-8226 | 1-3 |

Data compiled from publicly available sources.

Synthesis of GRK6-IN-3

The chemical name for GRK6-IN-3 is N-(3-methoxyphenyl)-5-methyl-2-(1H-pyrazol-1-yl)quinazolin-4-amine. While the detailed, step-by-step synthesis protocol is typically found in the supplementary information of the primary research publication, a general synthetic scheme can be outlined based on established methods for the synthesis of 4-aminoquinazolines. The synthesis likely involves a multi-step process culminating in the formation of the quinazoline core followed by the addition of the pyrazole and aminophenyl moieties.

A plausible synthetic route would involve the construction of a substituted 2-amino-6-methylbenzonitrile, which serves as a precursor for the quinazoline ring. This intermediate would then undergo cyclization and subsequent functionalization to introduce the pyrazole group at the 2-position and the N-(3-methoxyphenyl)amino group at the 4-position. Purification of the final compound would likely be achieved through chromatographic techniques.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of GRK6-IN-3 are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of a target kinase.

-

Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the phosphorylation of a fluorescently labeled substrate by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.

-

Materials:

-

Recombinant human GRK6 enzyme

-

Fluorescein-labeled substrate peptide

-

ATP

-

LanthaScreen™ Tb-anti-phospho substrate antibody

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

GRK6-IN-3 (dissolved in DMSO)

-

384-well assay plates

-

-

Protocol:

-

Prepare serial dilutions of GRK6-IN-3 in DMSO.

-

In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

-

Add 5 µL of a solution containing the GRK6 enzyme and the fluorescein-labeled substrate in assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of a solution containing the Tb-anti-phospho substrate antibody and EDTA in TR-FRET dilution buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

-

Calculate the emission ratio (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Cellular Anti-proliferative Assay (CellTiter-Glo® Viability Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

-

Materials:

-

Multiple myeloma cell lines (e.g., KMS11, MM1R)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

GRK6-IN-3 (dissolved in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent

-

-

Protocol:

-

Seed the multiple myeloma cells into 96-well opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of GRK6-IN-3 in culture medium.

-

Add 100 µL of the diluted compound or medium with DMSO (vehicle control) to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the results against the inhibitor concentration.

-

Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay confirms that the compound binds to its intended target within a live cell.

-

Principle: The NanoBRET™ Target Engagement Assay is a bioluminescence resonance energy transfer (BRET)-based method. A target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When a test compound competes with the tracer for binding to the target, the BRET signal is disrupted.

-

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-GRK6 fusion protein

-

Transfection reagent

-

NanoBRET™ tracer for GRK6

-

GRK6-IN-3 (dissolved in DMSO)

-

96-well white plates

-

NanoBRET™ Nano-Glo® Substrate

-

-

Protocol:

-

Transfect HEK293 cells with the NanoLuc®-GRK6 fusion plasmid and seed them into 96-well white plates.

-

After 24 hours, prepare serial dilutions of GRK6-IN-3.

-

Add the diluted compound to the cells, followed by the NanoBRET™ tracer.

-

Incubate for a specified period (e.g., 2 hours) at 37°C.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the BRET signal on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emissions.

-

Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 for target engagement.

-

Mandatory Visualizations

GRK6-CXCR4 Signaling Pathway in Multiple Myeloma

References

In-Depth Technical Guide to GRK6-IN-3: A G Protein-Coupled Receptor Kinase 6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRK6-IN-3 is a small molecule inhibitor of G protein-coupled receptor kinase 6 (GRK6), a key regulator of G protein-coupled receptor (GPCR) signaling. By phosphorylating activated GPCRs, GRK6 plays a crucial role in the desensitization, internalization, and signaling of numerous receptors, making it a significant target in various physiological and pathological processes. This technical guide provides a comprehensive overview of the function of GRK6-IN-3, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing GRK6-IN-3 as a tool to investigate GRK6-mediated signaling pathways and to explore its therapeutic potential.

Introduction to GRK6 and its Inhibition

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that specifically recognize and phosphorylate agonist-activated GPCRs. This phosphorylation event initiates a cascade of events, primarily the recruitment of arrestin proteins, which sterically hinder further G protein coupling, leading to desensitization of the receptor. Arrestin binding also promotes receptor internalization and can initiate G protein-independent signaling pathways.

The GRK family is divided into three subfamilies: the GRK1 subfamily (GRK1 and GRK7), the GRK2 subfamily (GRK2 and GRK3), and the GRK4 subfamily (GRK4, GRK5, and GRK6)[1][2]. GRK6 is ubiquitously expressed and has been implicated in the regulation of a variety of GPCRs, including chemokine and dopamine receptors[3][4]. Dysregulation of GRK6 activity has been associated with various diseases, including cancer, inflammatory disorders, and neurological conditions.

GRK6-IN-3 has been identified as an inhibitor of GRK6. Understanding its specific function and characteristics is crucial for its application as a chemical probe in research and as a potential lead compound in drug discovery.

Mechanism of Action of GRK6-IN-3

GRK6-IN-3 functions as a direct inhibitor of the kinase activity of GRK6. By binding to the kinase, likely in the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to the serine and threonine residues on the intracellular domains of activated GPCRs. This inhibition of phosphorylation blocks the subsequent recruitment of β-arrestin, thereby prolonging G protein-mediated signaling and attenuating receptor desensitization and internalization.

Quantitative Data

The primary reported quantitative measure of GRK6-IN-3's potency is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) | Assay Type |

| GRK6-IN-3 | GRK6 | 1.03 | Biochemical Kinase Assay |

Further quantitative data, including its selectivity profile against other kinases, is crucial for a comprehensive understanding of its biological effects and is an area for ongoing investigation.

Key Signaling Pathways Modulated by GRK6-IN-3

Inhibition of GRK6 by GRK6-IN-3 is expected to significantly impact signaling pathways regulated by GRK6-sensitive GPCRs. Two prominent examples are the CXCR4 and dopamine receptor signaling pathways.

CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that, upon binding its ligand CXCL12, activates downstream signaling cascades involved in cell migration, proliferation, and survival. GRK6 plays a critical role in the desensitization and internalization of CXCR4[3].

-

Normal CXCR4 Signaling and Desensitization: Upon CXCL12 binding, activated CXCR4 is phosphorylated by GRK6. This leads to β-arrestin recruitment, which uncouples the receptor from G proteins, terminating G protein-dependent signaling, and promotes receptor internalization.

-

Effect of GRK6-IN-3: By inhibiting GRK6, GRK6-IN-3 is predicted to prevent CXCR4 phosphorylation. This would lead to sustained G protein signaling and reduced receptor internalization, potentially enhancing cellular responses to CXCL12.

Dopamine Receptor Signaling Pathway

GRK6 is a key regulator of D2-like dopamine receptors (D2R) in the brain. Proper desensitization of these receptors is crucial for normal dopaminergic neurotransmission.

-

Normal Dopamine Receptor Signaling and Desensitization: Agonist binding to D2Rs leads to their phosphorylation by GRK6, followed by β-arrestin recruitment and subsequent desensitization and internalization.

-

Effect of GRK6-IN-3: Inhibition of GRK6 by GRK6-IN-3 would be expected to enhance and prolong the signaling of D2Rs in response to dopamine or dopaminergic drugs. This could have significant implications for conditions where dopamine signaling is dysregulated, such as Parkinson's disease.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of GRK6-IN-3.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of GRK6-IN-3 to inhibit the phosphorylation of a substrate by GRK6.

Materials:

-

Recombinant human GRK6 enzyme

-

GRK6 substrate (e.g., purified GPCR or a synthetic peptide)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

GRK6-IN-3 (dissolved in DMSO)

-

96-well filter plates

-

Phosphoric acid wash buffer

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant GRK6 and its substrate in the kinase assay buffer.

-

Add varying concentrations of GRK6-IN-3 (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of GRK6-IN-3 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular β-Arrestin Recruitment Assay (BRET)

This cell-based assay measures the ability of GRK6-IN-3 to inhibit agonist-induced recruitment of β-arrestin to a specific GPCR.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for the GPCR of interest fused to a Renilla luciferase (RLuc) variant (e.g., RLuc8)

-

Expression vector for β-arrestin-2 fused to a fluorescent protein (e.g., mVenus)

-

Cell culture medium and reagents

-

Transfection reagent

-

GPCR agonist

-

GRK6-IN-3 (dissolved in DMSO)

-

BRET plate reader

Procedure:

-

Co-transfect HEK293 cells with the GPCR-RLuc and β-arrestin-2-mVenus expression vectors.

-

Plate the transfected cells in a 96-well white microplate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of GRK6-IN-3 (or DMSO) for a specified time (e.g., 30 minutes).

-

Add the RLuc substrate (e.g., coelenterazine h) to the wells.

-

Stimulate the cells with the GPCR agonist.

-

Immediately measure the light emission at two wavelengths (e.g., ~480 nm for RLuc and ~530 nm for mVenus) using a BRET-compatible plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the proximity of β-arrestin-2 to the GPCR.

-

Determine the effect of GRK6-IN-3 on the agonist-induced BRET signal and calculate the IC50 for inhibition of β-arrestin recruitment.

Receptor Internalization Assay (Confocal Microscopy)

This assay visualizes the effect of GRK6-IN-3 on agonist-induced internalization of a GPCR.

Materials:

-

Cells stably or transiently expressing a fluorescently-tagged GPCR (e.g., GPCR-GFP)

-

Glass-bottom culture dishes

-

GPCR agonist

-

GRK6-IN-3 (dissolved in DMSO)

-

Confocal microscope

Procedure:

-

Plate the cells expressing the fluorescently-tagged GPCR on glass-bottom dishes.

-

Pre-incubate the cells with GRK6-IN-3 (or DMSO) for 30 minutes.

-

Treat the cells with the GPCR agonist for a time course (e.g., 0, 15, 30, 60 minutes).

-

At each time point, fix the cells or perform live-cell imaging using a confocal microscope.

-

Acquire images of the cells, focusing on the localization of the fluorescently-tagged GPCR. In untreated or inhibitor-treated cells, the receptor should be primarily at the plasma membrane. Upon agonist stimulation in the absence of the inhibitor, the receptor will internalize into endocytic vesicles.

-

Quantify the degree of receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.

Conclusion

GRK6-IN-3 is a valuable tool for studying the role of GRK6 in GPCR signaling. Its ability to inhibit GRK6 provides a means to dissect the complex mechanisms of receptor desensitization, internalization, and biased signaling. The experimental protocols provided in this guide offer a framework for the detailed characterization of GRK6-IN-3 and other potential GRK6 inhibitors. Further investigation into the selectivity and in vivo efficacy of GRK6-IN-3 is warranted to fully elucidate its therapeutic potential.

References

- 1. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous regulation of CXCR4 lysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Kinome: A Technical Guide to the Selectivity of GRK6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of G protein-coupled receptor kinase 6 (GRK6) inhibitors against other members of the GRK family. While information on a specific inhibitor designated "GRK6-IN-3" is not available in the current scientific literature, this document will focus on a well-characterized selective GRK6 inhibitor, GRK6-IN-1 (also known as Compound 18) , as a representative example. This guide will detail its inhibitory potency against various GRKs, outline the experimental methodologies used to determine this selectivity, and illustrate the key signaling pathways involved.

G Protein-Coupled Receptor Kinase Family

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. They phosphorylate agonist-bound GPCRs, which leads to the recruitment of arrestin proteins, thereby desensitizing the receptor and terminating G protein-mediated signaling. The human GRK family is divided into three subfamilies:

-

GRK1 subfamily: GRK1 and GRK7, primarily involved in vision.

-

GRK2 subfamily: GRK2 and GRK3, which are ubiquitously expressed.

-

GRK4 subfamily: GRK4, GRK5, and GRK6, which show more varied tissue distribution.

Given the significant homology within the kinase domains of GRK family members, achieving inhibitor selectivity is a critical challenge in the development of targeted therapeutics.

Selectivity Profile of a Representative GRK6 Inhibitor: GRK6-IN-1 (Compound 18)

GRK6-IN-1 is a potent inhibitor of GRK6.[1] Its selectivity has been profiled against a panel of other GRK family members, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| GRK6 | 3.8 - 8 |

| GRK7 | 6.4 |

| GRK5 | 12 |

| GRK4 | 22 |

| GRK1 | 52 |

| GRK2 | >1000 |

| GRK3 | Data not available |

Data sourced from MedchemExpress and other publications.[1]

As the data indicates, GRK6-IN-1 demonstrates high potency against GRK6 and shows a degree of selectivity against other GRK family members, particularly GRK2.

Experimental Protocols

The determination of the selectivity profile of a kinase inhibitor involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

-

Recombinant human GRK enzymes (GRK1, GRK2, GRK3, GRK4, GRK5, GRK6, GRK7)

-

GRK substrate (e.g., casein or a specific peptide substrate)

-

Adenosine triphosphate (ATP), [γ-32P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test inhibitor (e.g., GRK6-IN-1) dissolved in dimethyl sulfoxide (DMSO)

-

Phosphocellulose paper

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

In a microcentrifuge tube or 96-well plate, combine the recombinant GRK enzyme, the substrate, and the test inhibitor at various concentrations. A DMSO-only control is included.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with a suitable buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: GPCR Phosphorylation Immunoassay

This assay assesses the inhibitor's activity in a more physiologically relevant context by measuring the phosphorylation of a specific GPCR in cells.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing a GPCR of interest (e.g., μ-opioid receptor).

-

GPCR agonist (e.g., DAMGO for the μ-opioid receptor).

-

Test inhibitor (e.g., GRK6-IN-1).

-

Cell lysis buffer.

-

Phospho-specific antibody against a known GRK phosphorylation site on the GPCR.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

Western blot or ELISA reagents.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with increasing concentrations of the test inhibitor for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a specific GPCR agonist for a short period (e.g., 5-10 minutes) to induce GRK-mediated phosphorylation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Analyze the level of GPCR phosphorylation using either Western blotting or an ELISA-based format with the phospho-specific antibody.

-

Quantify the signal and normalize it to the total amount of protein or a loading control.

-

Plot the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Caption: GPCR signaling cascade and the point of intervention by a GRK6 inhibitor.

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

References

In Vitro Characterization of GRK6 Inhibitors: A Methodological Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the in vitro methodologies for characterizing inhibitors of G protein-coupled receptor kinase 6 (GRK6). As a key regulator of G protein-coupled receptor (GPCR) signaling, GRK6 is an important therapeutic target in various pathologies, including inflammatory diseases and chronic pain.[1] This guide outlines the core experimental protocols, data presentation standards, and relevant signaling pathways to consider when evaluating the potency, selectivity, and mechanism of action of a novel GRK6 inhibitor. While a specific compound "GRK6-IN-3" is not documented in the public scientific literature, the principles and methods detailed herein provide a robust framework for the in vitro characterization of any potential GRK6-targeting therapeutic.

Biochemical Assays for Potency Determination

The initial in vitro characterization of a GRK6 inhibitor involves determining its potency in biochemical assays. These assays typically measure the direct inhibition of GRK6 enzymatic activity.

Table 1: Summary of Biochemical Potency Data for a Hypothetical GRK6 Inhibitor

| Assay Type | Parameter | Value (nM) | Conditions |

| Kinase Activity Assay | IC50 | TBD | Recombinant human GRK6, substrate (e.g., casein or a specific peptide), ATP, buffer with MgCl2. |

| Binding Assay | Ki | TBD | Recombinant human GRK6, radiolabeled ligand or fluorescent probe. |

| Substrate Phosphorylation | IC50 | TBD | Recombinant GRK6, purified GPCR substrate (e.g., rhodopsin), [γ-³²P]ATP.[2] |

Experimental Protocol: Kinase Activity Assay

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound against GRK6.

-

Reagents and Materials:

-

Recombinant full-length human GRK6 enzyme.

-

Kinase substrate (e.g., casein, or a synthetic peptide).

-

Adenosine triphosphate (ATP).

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test compound (GRK6 inhibitor).

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the assay wells.

-

Add the GRK6 enzyme and substrate solution to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of ADP produced or the phosphorylation of the substrate.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Kinase Selectivity Profiling

To assess the specificity of a GRK6 inhibitor, it is crucial to profile it against a panel of other kinases. This is particularly important for the highly homologous members of the GRK family.

Table 2: Kinase Selectivity Profile of a Hypothetical GRK6 Inhibitor

| Kinase Target | Family | % Inhibition @ 1 µM | IC50 (nM) |

| GRK6 | GRK4 subfamily | >95% | TBD |

| GRK1 | GRK1 subfamily | TBD | >10,000 |

| GRK2 | GRK2 subfamily | TBD | >10,000 |

| GRK3 | GRK2 subfamily | TBD | >10,000 |

| GRK4 | GRK4 subfamily | TBD | TBD |

| GRK5 | GRK4 subfamily | TBD | TBD |

| GRK7 | GRK1 subfamily | TBD | >10,000 |

| PKA | AGC Kinase | TBD | >10,000 |

| PKC | AGC Kinase | TBD | >10,000 |

Experimental Protocol: Kinase Panel Screening

-

Service Provider: Utilize a commercial kinase screening service (e.g., Eurofins, Promega, Reaction Biology).

-

Compound Submission: Provide the test compound at a specified concentration (e.g., 1 µM) for initial screening against a broad panel of kinases.

-

Data Analysis: Analyze the percentage of inhibition data. For kinases showing significant inhibition (e.g., >50%), proceed with full IC50 determination to quantify the potency of off-target effects.

Cell-Based Assays for Target Engagement and Downstream Signaling

Cell-based assays are essential to confirm that the inhibitor can engage GRK6 in a cellular context and modulate its downstream signaling pathways.

GRK6-Mediated GPCR Desensitization

GRK6 phosphorylates agonist-activated GPCRs, leading to their desensitization and internalization.[3] An effective GRK6 inhibitor should block this process.

Table 3: Cellular Activity of a Hypothetical GRK6 Inhibitor

| Assay Type | Cell Line | GPCR Target | Ligand | Parameter | Value (nM) |

| β-Arrestin Recruitment | HEK293 | CXCR3 | CXCL11 | IC50 | TBD |

| GPCR Internalization | CHO | M3-mAChR | Carbachol | IC50 | TBD |

| Downstream Signaling | Platelets | P2Y12 | ADP | EC50 Shift | TBD |

Experimental Protocol: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, a process dependent on GRK-mediated phosphorylation.

-

Reagents and Materials:

-

HEK293 cells co-expressing a GPCR of interest (e.g., CXCR3) fused to a reporter tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary reporter fragment.

-

GPCR agonist (e.g., CXCL11).

-

Test compound.

-

Cell culture medium and supplements.

-

Detection reagents.

-

-

Procedure:

-

Seed the engineered HEK293 cells in assay plates and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 30 minutes).

-

Stimulate the cells with the GPCR agonist.

-

Incubate to allow for β-arrestin recruitment.

-

Add the detection reagents and measure the signal, which is proportional to the extent of β-arrestin recruitment.

-

Calculate the IC50 of the inhibitor for the blockade of agonist-induced β-arrestin recruitment.

-

Signaling Pathways and Experimental Workflows

Visualizing the relevant signaling pathways and experimental workflows can aid in understanding the mechanism of action of a GRK6 inhibitor and the design of experiments.

Caption: GRK6 signaling pathway leading to GPCR desensitization.

Caption: Workflow for a typical in vitro kinase activity assay.

Conclusion

The in vitro characterization of a GRK6 inhibitor requires a multi-faceted approach, beginning with robust biochemical assays to determine potency and selectivity, followed by cell-based assays to confirm target engagement and functional consequences on GPCR signaling. The methodologies and frameworks presented in this guide provide a solid foundation for the comprehensive evaluation of novel GRK6 inhibitors, facilitating the identification and development of new therapeutic agents.

References

An In-depth Technical Guide on the Effects of GRK6-IN-3 on GPCR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling. Its involvement in a multitude of physiological and pathological processes, including inflammation, pain, and cancer, has made it an attractive target for therapeutic intervention. Small molecule inhibitors of GRK6 are valuable tools for dissecting its biological functions and for the development of novel therapeutics. This technical guide focuses on GRK6-IN-3, a known inhibitor of GRK6, and explores its effects on GPCR signaling pathways. Due to the limited publicly available data specifically for GRK6-IN-3, this guide will also draw upon data from other well-characterized GRK6 inhibitors to provide a comprehensive overview of the expected biological consequences of GRK6 inhibition. Detailed experimental protocols for key assays and quantitative data are presented to aid researchers in the study of GRK6 and its inhibitors.

Introduction to GRK6 and its Role in GPCR Signaling

G protein-coupled receptors (GPCRs) are the largest and most diverse group of membrane receptors in eukaryotes. Upon activation by a ligand, GPCRs undergo a conformational change that facilitates the activation of heterotrimeric G proteins, initiating a cascade of intracellular signaling events. To prevent overstimulation and to fine-tune the cellular response, GPCR signaling is tightly regulated. A key mechanism of this regulation is desensitization, which is primarily mediated by G protein-coupled receptor kinases (GRKs).

GRKs are a family of seven serine/threonine kinases that specifically phosphorylate agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated GPCR sterically hinders further G protein coupling, effectively terminating the G protein-mediated signal. Furthermore, β-arrestin binding can initiate a second wave of signaling independent of G proteins and can also target the receptor for internalization via clathrin-coated pits.

GRK6, a member of the GRK4 subfamily, is ubiquitously expressed, with particularly high levels in immune cells. It has been implicated in the regulation of a variety of GPCRs, including chemokine, opioid, and adrenergic receptors. Dysregulation of GRK6 activity has been linked to various diseases, making it a compelling target for drug discovery.

GRK6-IN-3 and Other Small Molecule Inhibitors of GRK6

GRK6-IN-3 is a small molecule inhibitor of G protein-coupled receptor kinase 6.[1] The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50).

To provide a broader context for the inhibitory potential of GRK6-IN-3, the following table includes data for other known GRK6 inhibitors.

Table 1: Quantitative Data for GRK6 Inhibitors

| Compound | Target | IC50 | Other Inhibited Kinases (IC50) | Reference |

| GRK6-IN-3 | GRK6 | 1.03 µM | Not reported | [1] |

| GRK6-IN-1 | GRK6 | 3.8-8 nM | GRK7 (6.4 nM), GRK5 (12 nM), GRK4 (22 nM), GRK1 (52 nM) | [2] |

| OICR-9429 | WDR5 | 93 nM (Kd) | N/A | [3][4] |

| CMPD101 | GRK2/3 | 54 nM (GRK2), 32 nM (GRK3) | GRK1 (>10 µM), GRK5 (>125 µM) |

Note: OICR-9429 is a WDR5 inhibitor, not a direct GRK6 inhibitor, and is included for informational purposes as it was returned in initial searches for some GRK6-related terms. CMPD101 is a GRK2/3 inhibitor and is included for comparison.

Effects of GRK6 Inhibition on GPCR Signaling Pathways

Inhibition of GRK6 by a small molecule like GRK6-IN-3 is expected to have significant consequences on GPCR signaling. By preventing the phosphorylation of activated GPCRs, GRK6 inhibitors can lead to:

-

Prolonged G protein signaling: Without GRK6-mediated phosphorylation, the GPCR remains in its active conformation and can continue to activate G proteins, leading to a sustained downstream signal (e.g., cAMP production or calcium mobilization).

-

Reduced β-arrestin recruitment: As β-arrestin binding is dependent on receptor phosphorylation, inhibition of GRK6 will decrease the recruitment of β-arrestin to the receptor.

-

Altered receptor internalization: Since β-arrestin is a key player in the clathrin-mediated endocytosis of many GPCRs, GRK6 inhibition can lead to decreased receptor internalization, leaving the receptor on the cell surface for a longer period.

-

Modulation of β-arrestin-mediated signaling: By preventing β-arrestin recruitment, GRK6 inhibitors will also block the downstream signaling pathways that are initiated by β-arrestin, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

The following diagrams illustrate the central role of GRK6 in GPCR signaling and the expected impact of an inhibitor like GRK6-IN-3.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GRK6 inhibitors on GPCR signaling pathways.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of GRK6.

Materials:

-

Recombinant human GRK6 enzyme

-

Rhodopsin-purified rod outer segment membranes (or a suitable peptide substrate)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (e.g., GRK6-IN-3) dissolved in DMSO

-

Phosphocellulose paper or membrane

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the recombinant GRK6 enzyme, rhodopsin membranes, and the test compound or DMSO (vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor protein-protein interactions in live cells, such as the recruitment of β-arrestin to a GPCR.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for the GPCR of interest fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) or Venus acceptor.

-

Cell culture medium and transfection reagents.

-

GPCR agonist.

-

Test compound (e.g., GRK6-IN-3).

-

Coelenterazine h (BRET substrate).

-

Microplate reader capable of measuring dual-wavelength luminescence.

Protocol:

-

Co-transfect HEK293 cells with the GPCR-Rluc and β-arrestin-YFP constructs.

-

Plate the transfected cells into a white, clear-bottom 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compound or vehicle (DMSO) for a specified time.

-

Add the BRET substrate, coelenterazine h, to each well.

-

Stimulate the cells with a GPCR agonist.

-

Immediately measure the luminescence at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP).

-

Calculate the BRET ratio (emission at 530 nm / emission at 480 nm).

-

An increase in the BRET ratio upon agonist stimulation indicates β-arrestin recruitment.

-

Assess the effect of the test compound on the agonist-induced BRET signal.

cAMP Accumulation Assay

This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a common second messenger produced downstream of Gs-coupled GPCRs.

Materials:

-

Cells expressing the Gs-coupled GPCR of interest.

-

GPCR agonist.

-

Test compound (e.g., GRK6-IN-3).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

Protocol:

-

Plate the cells in a suitable microplate.

-

Pre-treat the cells with the test compound and a PDE inhibitor.

-

Stimulate the cells with the GPCR agonist for a defined time.

-

Lyse the cells (if required by the assay kit).

-

Measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Inhibition of GRK6 is expected to potentiate and/or prolong the agonist-induced cAMP accumulation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to assess the activation of the MAPK/ERK signaling pathway, which can be downstream of both G protein and β-arrestin signaling.

Materials:

-

Cells expressing the GPCR of interest.

-

GPCR agonist.

-

Test compound (e.g., GRK6-IN-3).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Culture cells to ~80% confluency and serum-starve overnight to reduce basal ERK phosphorylation.

-

Pre-treat the cells with the test compound or vehicle.

-

Stimulate the cells with the GPCR agonist for various time points.

-

Lyse the cells on ice and collect the lysates.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.

Experimental Workflow for Characterizing a GRK6 Inhibitor

The following diagram outlines a typical workflow for the preclinical characterization of a novel GRK6 inhibitor.

Conclusion

GRK6-IN-3 is a valuable chemical probe for investigating the role of GRK6 in cellular signaling. While specific data on its effects on various GPCR signaling pathways are limited, the principles of GRK6 function and data from other GRK6 inhibitors provide a strong framework for predicting its biological activity. Inhibition of GRK6 is expected to potentiate G protein signaling while diminishing β-arrestin-mediated desensitization, internalization, and signaling. The experimental protocols and workflows detailed in this guide provide a comprehensive resource for researchers aiming to further characterize GRK6-IN-3 and other GRK6 inhibitors, ultimately contributing to a deeper understanding of GPCR biology and the development of novel therapeutics.

References

Preliminary Efficacy Studies of GRK6-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary efficacy data available for GRK6-IN-3, a known inhibitor of G protein-coupled receptor kinase 6 (GRK6). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting GRK6. The guide summarizes the known biochemical potency of GRK6-IN-3, outlines a general experimental protocol for assessing its in vitro efficacy, and explores the key signaling pathways in which GRK6 is implicated, particularly in the contexts of inflammation and pain. Due to the limited publicly available data specific to GRK6-IN-3, this guide also incorporates general methodologies and pathway information related to GRK6 to provide a foundational framework for future research and development of this and similar compounds.

Introduction to GRK6 and GRK6-IN-3

G protein-coupled receptor kinase 6 (GRK6) is a member of the serine/threonine protein kinase family that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). By phosphorylating the intracellular domains of activated GPCRs, GRKs initiate a process of desensitization and internalization, effectively modulating the cellular response to a wide array of stimuli. GRK6 is particularly implicated in inflammatory processes and pathological pain, making it an attractive target for therapeutic intervention.

GRK6-IN-3 has been identified as an inhibitor of GRK6. Preliminary studies have focused on its ability to block the kinase activity of GRK6, suggesting its potential as a tool compound for studying GRK6 function and as a starting point for the development of novel therapeutics.

Quantitative Data Presentation

The currently available quantitative efficacy data for GRK6-IN-3 is limited. The primary reported metric is its half-maximal inhibitory concentration (IC50) against GRK6.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| GRK6-IN-3 | GRK6 | Biochemical Kinase Assay | 1.03 | [1][2] |

Experimental Protocols

While specific, detailed experimental protocols for the efficacy testing of GRK6-IN-3 are not publicly available, a general methodology for an in vitro kinase assay to determine the potency of inhibitors against active GRK6 can be outlined. This protocol is adapted from standard biochemical kinase assays.

In Vitro GRK6 Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., GRK6-IN-3) against recombinant human GRK6.

Materials:

-

Active recombinant human GRK6

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

Dithiothreitol (DTT)

-

ATP (Adenosine triphosphate)

-

GRK6 substrate (e.g., a synthetic peptide derived from a known GRK6 substrate)

-

Test compound (GRK6-IN-3) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP)

-

Microplate reader (for luminescence or radioactivity detection)

Procedure:

-

Prepare Reagents: Prepare all buffers, ATP solutions, and substrate solutions to their final working concentrations.

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known GRK6 inhibitor, if available).

-

Kinase Reaction: a. In a microplate, add the kinase assay buffer. b. Add the test compound at various concentrations. c. Add the GRK6 substrate. d. Initiate the reaction by adding the active GRK6 enzyme. e. Incubate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

Stop Reaction and Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution or by heating). b. Add the detection reagent to quantify the amount of product formed (e.g., ADP or phosphorylated substrate).

-

Data Analysis: a. Measure the signal (luminescence or radioactivity) using a microplate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Visualization

GRK6 is a key regulator in several signaling pathways, primarily through its interaction with GPCRs. Understanding these pathways is crucial for elucidating the potential therapeutic effects of GRK6-IN-3.

GRK6-Mediated GPCR Desensitization

The canonical role of GRK6 is to phosphorylate activated GPCRs, leading to the recruitment of β-arrestin. This uncouples the receptor from its G protein, terminating G protein-mediated signaling, and can initiate β-arrestin-dependent signaling and receptor internalization.

Role of GRK6 in Inflammatory Signaling

GRK6 is highly expressed in immune cells and plays a significant role in regulating inflammatory responses. It is involved in the desensitization of chemokine receptors, such as CXCR4 and CCR7, thereby modulating leukocyte migration and activation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preliminary evaluation of a GRK6 inhibitor like GRK6-IN-3.

References

The Impact of GRK6-IN-3 on Beta-Arrestin Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinases (GRKs) play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Specifically, GRK6 is instrumental in phosphorylating activated GPCRs, a critical step that facilitates the recruitment of β-arrestin proteins. This recruitment leads to receptor desensitization, internalization, and the initiation of β-arrestin-mediated signaling cascades. The small molecule inhibitor, GRK6-IN-3, offers a targeted approach to modulate these processes. This technical guide provides a comprehensive overview of GRK6-IN-3, its mechanism of action, and its anticipated impact on β-arrestin recruitment, supported by experimental protocols and data presentation.

Introduction to GRK6 and β-Arrestin Recruitment

GPCRs, the largest family of cell surface receptors, mediate a vast array of physiological responses. Their signaling is tightly regulated to prevent overstimulation and to allow for dynamic cellular responses. A key regulatory mechanism is homologous desensitization, initiated by the phosphorylation of the agonist-activated GPCR by a member of the GRK family.

GRK6, a member of the GRK4 subfamily, is ubiquitously expressed and is responsible for phosphorylating serine and threonine residues within the intracellular loops and C-terminal tail of activated GPCRs. This phosphorylation event creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). The binding of β-arrestin to the phosphorylated GPCR sterically hinders further G protein coupling, effectively terminating G protein-mediated signaling. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP2, to promote receptor internalization. This process not only removes the receptor from the cell surface but also initiates a second wave of signaling through β-arrestin-dependent pathways, which can be distinct from G protein-mediated signaling.

GRK6-IN-3: A Selective GRK6 Inhibitor

GRK6-IN-3 is a small molecule inhibitor of G protein-coupled receptor kinase 6. Its primary biochemical activity is the inhibition of the kinase function of GRK6, thereby preventing the phosphorylation of its target GPCRs.

Quantitative Data

The inhibitory potency of GRK6-IN-3 against its primary target has been determined through in vitro kinase assays.

| Compound | Target | Assay Type | IC50 (µM) |

| GRK6-IN-3 | GRK6 | Kinase Assay | 1.03[1] |

Note: Further data on the selectivity profile of GRK6-IN-3 against other GRKs and kinases is not extensively published and would require additional investigation for a complete characterization.

Impact of GRK6-IN-3 on β-Arrestin Recruitment

By inhibiting the catalytic activity of GRK6, GRK6-IN-3 is expected to prevent or significantly reduce the phosphorylation of GRK6-dependent GPCRs. This lack of phosphorylation will, in turn, abrogate the recruitment of β-arrestin to the receptor.

Signaling Pathway

The following diagram illustrates the canonical pathway of GRK6-mediated β-arrestin recruitment and the point of intervention for GRK6-IN-3.

References

Methodological & Application

Application Notes and Protocols for GRK6-IN-3 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. It phosphorylates the activated form of GPCRs, leading to their desensitization, internalization, and downstream signaling events.[1][2] Dysregulation of GRK6 activity has been implicated in various physiological and pathological processes, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for an in vitro kinase assay to evaluate inhibitors of GRK6, using GRK6-IN-3 as an example compound.

GRK6-IN-3 is a known inhibitor of GRK6 with a reported half-maximal inhibitory concentration (IC50) of 1.03 μM. This document outlines the necessary reagents, experimental procedures, and data analysis methods to determine the potency of GRK6-IN-3 and other potential inhibitors.

Signaling Pathway of GRK6

GRK6 is a key regulator of GPCR signaling. Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. This activation also exposes phosphorylation sites on the intracellular domains of the receptor. GRK6 is then recruited to the plasma membrane where it specifically phosphorylates these sites on the agonist-occupied GPCR. This phosphorylation event increases the receptor's affinity for β-arrestin. The binding of β-arrestin to the phosphorylated GPCR sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling (desensitization). Furthermore, β-arrestin acts as a scaffold protein, initiating G protein-independent signaling pathways and promoting the internalization of the receptor via clathrin-coated pits.

References

Application Notes and Protocols for the Use of GRK6 Inhibitors in Cultured Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of G protein-coupled receptor kinase 6 (GRK6) inhibitors, with a specific focus on a representative compound, in cultured cell systems.

Introduction to GRK6

G protein-coupled receptor kinase 6 (GRK6) is a member of the serine/threonine protein kinase family that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2] Upon agonist binding to a GPCR, GRKs are recruited to the activated receptor and phosphorylate serine and threonine residues within its intracellular domains.[3][4][5] This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder further G protein coupling, leading to desensitization of the receptor and termination of G protein-mediated signaling. Arrestin binding can also initiate G protein-independent signaling cascades and promote receptor internalization.

GRK6 is ubiquitously expressed, with particularly high levels in immune cells. It has been implicated in a variety of physiological and pathological processes, including inflammation, pain, cancer, and metabolic disorders like type 2 diabetes. Dysregulation of GRK6 expression or activity has been linked to several chronic inflammatory diseases.

Mechanism of Action of GRK6 Inhibitors

GRK6 inhibitors are small molecules designed to selectively block the catalytic activity of the GRK6 enzyme. By inhibiting GRK6, these compounds prevent the phosphorylation of agonist-occupied GPCRs. This leads to prolonged G protein signaling and attenuated receptor desensitization and internalization. The specific downstream cellular effects of GRK6 inhibition are dependent on the GPCRs and signaling pathways that are predominantly regulated by GRK6 in a given cell type.

For instance, a potent inhibitor of GRK5 and GRK6, referred to as Compound 19, has been shown to augment insulin secretion in pancreatic β-cell lines. This effect is thought to be due to the sustained signaling of GPCRs that positively regulate insulin secretion.

Quantitative Data for a Representative GRK6 Inhibitor (Compound 19)

The following table summarizes the in vitro potency of Compound 19, a selective inhibitor of GRK5 and GRK6.

| Kinase Target | IC50 (nM) | Reference |

| GRK6 | 2.4 | |

| GRK5 | 5.2 | |

| GRK2 | > 10,000 | |

| GRK3 | > 10,000 |

Experimental Protocols

Here are detailed protocols for common experiments involving the use of GRK6 inhibitors in cultured cells.

Cell Culture

-

Cell Lines: The choice of cell line will depend on the specific research question. For studying insulin secretion, the MIN6 pancreatic β-cell line is a suitable model. For inflammatory studies, immune cell lines such as T-lymphocytes or macrophages are appropriate.

-

Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. For example, MIN6 cells are typically grown in DMEM with high glucose, supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintenance: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

GRK6 Inhibitor Treatment

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the GRK6 inhibitor (e.g., 10 mM of Compound 19) in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) in all experiments.

-

Treatment of Cells:

-

Seed the cells in appropriate culture vessels (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Remove the existing medium and replace it with the medium containing the GRK6 inhibitor or vehicle control.

-

Incubate the cells for the desired period, which can range from minutes to hours depending on the specific assay. For example, in glucose-stimulated insulin secretion (GSIS) assays, a pre-incubation of 30 minutes followed by a 1-hour stimulation period is common.

-

Western Blotting for Signaling Pathway Analysis

This protocol allows for the analysis of changes in protein expression or phosphorylation status of key signaling molecules downstream of GRK6-regulated GPCRs.

-

Cell Lysis:

-

After inhibitor treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 15 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, or specific pro-protein convertases like PC1/3 and PC2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using image analysis software.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the function of pancreatic β-cells and the effect of GRK6 inhibition on insulin secretion.

-

Cell Seeding: Plate MIN6 cells at a density of 1.5 x 10^6 cells/well in 6-well plates.

-

Equilibration: The following day, wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 0.01 mM) and incubate for 30 minutes to equilibrate insulin levels.

-

Inhibitor Pre-treatment (Optional): If assessing the acute effect of an inhibitor, pre-incubate the cells with the GRK6 inhibitor or vehicle in low-glucose KRBH for a specified time (e.g., 30 minutes).

-

Glucose Stimulation:

-

Remove the equilibration buffer.

-

Add KRBH containing different glucose concentrations (e.g., 0.01 mM to 10 mM) with or without the GRK6 inhibitor.

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection:

-

Collect the supernatant (containing secreted insulin).

-

Wash the cells with PBS and lyse them to measure intracellular insulin content.

-

-

Insulin Measurement: Measure the insulin concentration in the supernatant and cell lysates using an insulin ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway of GRK6

Caption: GRK6-mediated GPCR desensitization pathway and the point of intervention by a GRK6 inhibitor.

Experimental Workflow for Studying GRK6 Inhibitor Effects

Caption: General experimental workflow for investigating the effects of a GRK6 inhibitor in cultured cells.

References

- 1. GRK6 - Wikipedia [en.wikipedia.org]

- 2. The Role of G Protein-Coupled Receptor Kinase 6 Regulation in Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G-Protein Coupled Receptor Kinases in the Inflammatory Response and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of GRK6 in the Regulation of Platelet Activation through Selective G Protein-Coupled Receptor (GPCR) Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GRK6 Inhibitors in Animal Studies

Disclaimer: Information regarding a specific compound designated "GRK6-IN-3" is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on published research utilizing other selective inhibitors of G protein-coupled receptor kinase 6 (GRK6) and findings from studies on GRK6 knockout animal models. These guidelines are intended to serve as a starting point for researchers and drug development professionals. All animal experimental procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

Introduction to GRK6

G protein-coupled receptor kinase 6 (GRK6) is a member of the GRK family of serine/threonine kinases that play a crucial role in the regulation of G protein-coupled receptors (GPCRs). GRKs phosphorylate agonist-activated GPCRs, leading to the recruitment of arrestin proteins, which uncouple the receptor from its G protein, promote receptor internalization, and can initiate G protein-independent signaling pathways.[1][2] GRK6 is ubiquitously expressed and has been implicated in a variety of physiological and pathological processes, including neurotransmission, inflammation, pain perception, and insulin secretion.[3][4][5][6] Dysregulation of GRK6 activity has been linked to conditions such as Parkinson's disease, chronic pain, and type 2 diabetes.[3][5][7] Therefore, small molecule inhibitors of GRK6 are valuable tools for investigating its biological functions and may have therapeutic potential.

Quantitative Data Summary of GRK Inhibitors in Animal Studies